3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide, commonly referred to as AH-7921, is a synthetic opioid that has garnered attention for its psychoactive properties. It is classified under the group of other substances and specifically categorized as a synthetic opioid. The compound's International Union of Pure and Applied Chemistry name reflects its complex structure, which includes a dichloro-substituted benzamide moiety and a cyclohexyl group substituted with a dimethylamino group. The compound's chemical formula is , and it has a molecular weight of approximately 329.26 g/mol .
The synthesis of 3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide typically involves the reaction of benzoyl chloride with 1-(dimethylamino)cyclohexylformaldehyde. This method allows for the introduction of the benzamide functional group while maintaining the integrity of the cyclohexyl structure . The synthesis process requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of 3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide can be represented as follows:
The chemical reactivity of 3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide primarily involves interactions typical of amides and chlorinated compounds. Notably:
The kinetics and mechanisms of these reactions depend on various factors including pH, temperature, and solvent polarity. For instance, under basic conditions, hydrolysis rates can increase significantly .
As a synthetic opioid, 3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide acts primarily on opioid receptors in the central nervous system. It is believed to exert its effects by binding to mu-opioid receptors, leading to analgesic effects similar to those produced by other opioids.
The binding affinity for mu-opioid receptors contributes to its psychoactive effects. Studies suggest that this compound may induce euphoria and pain relief but also carries risks associated with opioid use such as dependency and overdose .
The compound exhibits a high degree of lipophilicity due to its log octanol-water partition coefficient, which affects its pharmacokinetics and distribution within biological systems.
Research into this compound focuses on:
Given its classification as a new psychoactive substance in various jurisdictions, regulatory scrutiny has increased regarding its use in both clinical settings and recreational contexts .
CAS No.: 59227-86-0
CAS No.: 5637-83-2
CAS No.:
CAS No.: 1471-96-1